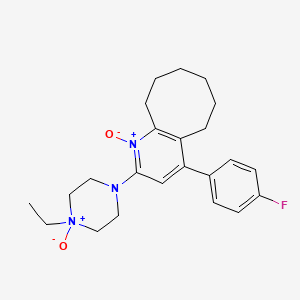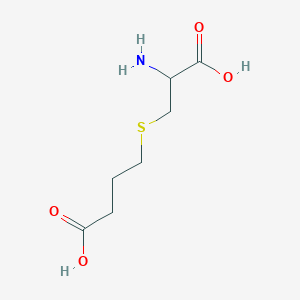
S-(3-Carboxypropyl)-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Carboxypropyl)-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a carboxypropyl group attached to the sulfur atom of cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Carboxypropyl)-cysteine typically involves the reaction of cysteine with a carboxypropylating agent. One common method is the reaction of cysteine with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the carbon atom of the bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: S-(3-Carboxypropyl)-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
S-(3-Carboxypropyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of S-(3-Carboxypropyl)-cysteine involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular redox balance and signaling pathways. The carboxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Vergleich Mit ähnlichen Verbindungen
S-(2-Carboxyethyl)-cysteine: Similar structure but with a shorter carboxyalkyl chain.
S-(4-Carboxybutyl)-cysteine: Similar structure but with a longer carboxyalkyl chain.
N-Acetylcysteine: A well-known cysteine derivative with acetylation at the amino group.
Uniqueness: S-(3-Carboxypropyl)-cysteine is unique due to its specific carboxypropyl group, which imparts distinct chemical and biological properties. This compound’s balance between hydrophilicity and hydrophobicity makes it particularly useful in various applications, distinguishing it from other cysteine derivatives.
Eigenschaften
Molekularformel |
C7H13NO4S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
WNFNRNDFHINZLV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


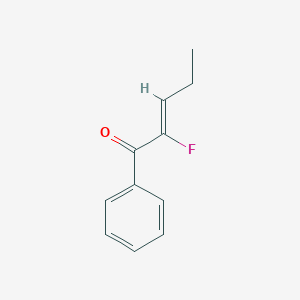
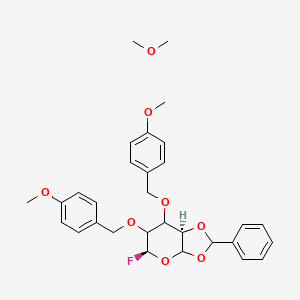
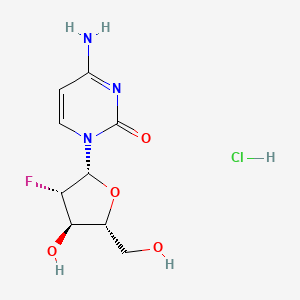
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
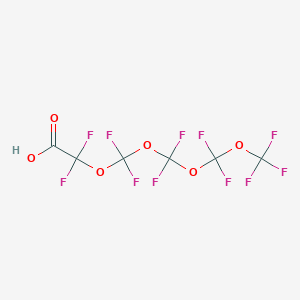
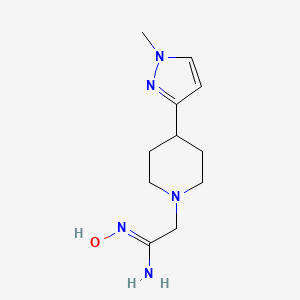
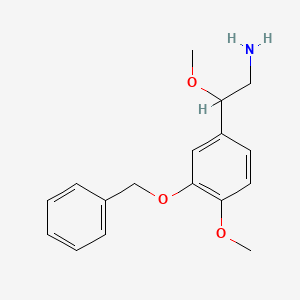

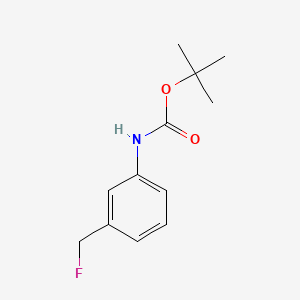
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)

